N-isopropoxy-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
Overview
Description
N-isopropoxy-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide, also known as IBT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. IBT is a benzothiazole derivative that has a unique chemical structure, making it an interesting molecule for research purposes.
Mechanism of Action
The mechanism of action of N-isopropoxy-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been reported to reduce tumor growth and inflammation. It has also been shown to reduce oxidative stress and improve liver function. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-isopropoxy-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is its unique chemical structure, which makes it an interesting molecule for research purposes. This compound is also relatively easy to synthesize, making it readily available for research. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Future Directions
There are several future directions for research on N-isopropoxy-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide. One area of interest is the development of this compound as a potential anti-cancer agent. Further studies are needed to fully understand the mechanism of action of this compound and its efficacy in different cancer types. Another area of interest is the development of this compound-based materials for various applications, such as sensors and electronic devices. Overall, this compound has shown promising results in various fields, and further research is needed to fully explore its potential.
Scientific Research Applications
N-isopropoxy-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been studied as an anti-inflammatory agent and has shown to reduce inflammation in animal models.
properties
IUPAC Name |
2-(2-oxo-1,3-benzothiazol-3-yl)-N-propan-2-yloxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-8(2)17-13-11(15)7-14-9-5-3-4-6-10(9)18-12(14)16/h3-6,8H,7H2,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKVRPWIQXMHSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)ONC(=O)CN1C2=CC=CC=C2SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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